1-(2,3-Difluorophenyl)cyclopropanecarbonitrile
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Overview
Description
1-(2,3-Difluorophenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C10H7F2N and a molecular weight of 179.17 g/mol. It is characterized by the presence of a cyclopropane ring attached to a 2,3-difluorophenyl group and a carbonitrile group.
Preparation Methods
The synthesis of 1-(2,3-Difluorophenyl)cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of camphor sulfonium ylide with acrylonitrile, followed by stereoselective synthesis to obtain the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like rhodium complexes to facilitate the cyclopropanation process . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, bases like sodium hydroxide, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,3-Difluorophenyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(2,3-Difluorophenyl)cyclopropanecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through the inhibition or activation of these targets, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor binding in pharmacological studies.
Comparison with Similar Compounds
1-(2,3-Difluorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclopropanecarbonitrile: This compound has a single fluorine atom at the para position, which may result in different reactivity and biological activity.
1-(3-Bromophenyl)cyclopropanecarbonitrile:
1-(2,4-Difluorophenyl)cyclopropanecarbonitrile: With fluorine atoms at the 2 and 4 positions, this compound may exhibit distinct reactivity patterns compared to this compound.
Properties
Molecular Formula |
C10H7F2N |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-5H2 |
InChI Key |
ZXJJVEYDDUOPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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